3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide

Catalog No.
S14273889
CAS No.
18472-22-5
M.F
C20H24BrClN4O2
M. Wt
467.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-py...

CAS Number

18472-22-5

Product Name

3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide

IUPAC Name

3-(4-chlorophenyl)-2-[3-(diethylamino)propoxy]pyrazino[1,2-a]pyrimidin-4-one;hydrobromide

Molecular Formula

C20H24BrClN4O2

Molecular Weight

467.8 g/mol

InChI

InChI=1S/C20H23ClN4O2.BrH/c1-3-24(4-2)11-5-13-27-19-18(15-6-8-16(21)9-7-15)20(26)25-12-10-22-14-17(25)23-19;/h6-10,12,14H,3-5,11,13H2,1-2H3;1H

InChI Key

AETBTTHZZYVNFP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=C(C=C3)Cl.Br

3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is a synthetic compound belonging to the class of pyrazinopyrimidines. This compound features a complex structure characterized by a pyrazino-pyrimidine core, which is substituted with a p-chlorophenyl group and a diethylaminopropoxy moiety. Its molecular formula is C18H24BrClN4O2, and it has a molecular weight of approximately 409.76 g/mol. The presence of the hydrobromide salt form enhances its solubility in polar solvents, making it suitable for various biological applications.

The chemical reactivity of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide can be explored through various synthetic pathways. It can undergo nucleophilic substitutions, particularly at positions where electron-withdrawing groups are present, such as the p-chlorophenyl group. Additionally, the diethylaminopropoxy side chain can participate in reactions typical of ether functionalities, such as cleavage under strong acidic or basic conditions.

This compound exhibits notable biological activity, particularly as an inhibitor of certain tyrosine kinases. Tyrosine kinases play crucial roles in signal transduction pathways that regulate various cellular processes, including growth and differentiation. The inhibition of these kinases can lead to therapeutic effects in conditions such as cancer and other proliferative diseases. Preliminary studies indicate that compounds with similar structures may also exhibit antimicrobial and anti-inflammatory properties.

The synthesis of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide typically involves several steps:

  • Formation of the Pyrazinopyrimidine Core: The initial step usually involves the condensation of appropriate pyrimidine and pyrazine derivatives.
  • Substitution Reactions: Subsequent reactions introduce the p-chlorophenyl group and the diethylaminopropoxy moiety through nucleophilic substitutions.
  • Salt Formation: Finally, the compound is converted into its hydrobromide salt form to enhance solubility.

These methods may vary based on specific laboratory protocols and available reagents.

3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide has potential applications in pharmaceutical research, particularly in developing targeted therapies for cancers that involve aberrant tyrosine kinase activity. Its ability to inhibit key signaling pathways makes it a candidate for further investigation in drug development.

Interaction studies are essential to understand how this compound behaves in biological systems. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Assays: Testing the effects of the compound on cell proliferation and survival in vitro.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to predict human responses.

Such studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromideSimilar pyrazinopyrimidine coreTyrosine kinase inhibitionContains a phenyl group instead of p-chlorophenyl
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiolTriazole ring with chlorophenyl substitutionAntifungal activityDifferent heterocyclic framework
3-(p-Chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropaneContains a pyridine ringPotential neuroactive propertiesN-acetyl group alters activity profile

These compounds highlight the diversity within this chemical class while emphasizing the unique features of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide, particularly its specific biological targets and potential therapeutic applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

466.07712 g/mol

Monoisotopic Mass

466.07712 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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